2-Chloro-4,5-(methylenedioxy)benzylmagnesium chloride, 0.25 M in 2-MeTHF
Description
2-Chloro-4,5-(methylenedioxy)benzylmagnesium chloride is a Grignard reagent used in organic synthesis for the formation of carbon-carbon bonds. Its structure features a benzyl backbone substituted with chloro and methylenedioxy groups, enhancing its reactivity toward electrophilic substrates. The reagent is prepared at a concentration of 0.25 M in 2-methyltetrahydrofuran (2-MeTHF), a solvent increasingly adopted as a sustainable alternative to traditional ethereal solvents like tetrahydrofuran (THF).
2-MeTHF offers advantages such as higher stability under acidic/basic conditions, reduced peroxide formation, immiscibility with water (simplifying work-up), and a renewable origin . These properties make it ideal for Grignard reactions, where solvent stability and safety are critical. The 0.25 M concentration balances solubility and reactivity while minimizing risks associated with highly concentrated reagents.
Properties
Molecular Formula |
C8H6Cl2MgO2 |
|---|---|
Molecular Weight |
229.34 g/mol |
IUPAC Name |
magnesium;5-chloro-6-methanidyl-1,3-benzodioxole;chloride |
InChI |
InChI=1S/C8H6ClO2.ClH.Mg/c1-5-2-7-8(3-6(5)9)11-4-10-7;;/h2-3H,1,4H2;1H;/q-1;;+2/p-1 |
InChI Key |
ZRIGHGBBYGIMHV-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=CC2=C(C=C1Cl)OCO2.[Mg+2].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Grignard Reagent Preparation Principles
Grignard reagents are typically prepared by the reaction of an organohalide with magnesium metal in an ethereal solvent under an inert atmosphere. The reaction mechanism involves the insertion of magnesium into the carbon-halogen bond, forming the organomagnesium halide.
Key factors affecting Grignard reagent synthesis include:
- Solvent choice: Ether solvents stabilize the organomagnesium species.
- Magnesium form: Chips or powder can be used, with chips preferred for stability and ease of handling.
- Temperature: Controlled to optimize reaction rate and minimize side reactions.
- Water content: Must be minimized to avoid quenching the reactive Grignard reagent.
Solvent Selection: 2-Methyltetrahydrofuran (2-MeTHF)
2-MeTHF is increasingly preferred over THF for Grignard reagent preparation due to:
- Lower water miscibility: Simplifies work-up and reduces hydrolysis.
- Stability toward mineral acids: Facilitates easier reaction quenching and purification.
- Higher concentration stability: Allows preparation of more concentrated Grignard solutions.
- Environmental and safety benefits: Derived from renewable resources and has a higher boiling point.
The use of 2-MeTHF specifically improves the crystallization stability of benzylmagnesium halides and reduces by-product formation such as diaryl compounds.
Specific Preparation of 2-Chloro-4,5-(methylenedioxy)benzylmagnesium Chloride
Starting Materials
- 2-Chloro-4,5-(methylenedioxy)benzyl chloride (aryl halide)
- Magnesium metal chips
- Anhydrous 2-methyltetrahydrofuran (2-MeTHF)
- Inert atmosphere (nitrogen or argon)
Reaction Conditions
- Reactor preparation: The reaction vessel is flushed and maintained under nitrogen to exclude moisture and oxygen.
- Magnesium activation: Magnesium chips are added to dry 2-MeTHF with water content below 100 ppm.
- Initiation: A small amount of a reactive alkyl halide (e.g., methyl bromide) may be added to initiate the reaction.
- Addition of aryl halide: 2-Chloro-4,5-(methylenedioxy)benzyl chloride is added slowly to the magnesium suspension at a controlled temperature.
- Temperature control: Reaction temperature is maintained between 0 °C and 40 °C, often optimized around 20-30 °C to balance reactivity and stability.
- Stirring: Continuous stirring ensures good contact between magnesium and the aryl halide.
- Reaction time: Typically 1 to 2 hours until complete consumption of the halide is confirmed.
Post-Reaction Processing
- Removal of magnesium salts: Insoluble magnesium chloride formed during the reaction is separated by filtration or decantation.
- Concentration adjustment: The solution is adjusted to 0.25 M concentration in 2-MeTHF.
- Storage: The Grignard reagent solution is stored under inert atmosphere at ambient temperature, maintaining stability.
Yield and Purity Considerations
- The overall yield of the Grignard reagent preparation can reach approximately 97.8% under optimized conditions.
- The purity is enhanced by minimizing diaryl by-products through controlled reaction temperature and solvent choice.
- The molar ratio of benzylmagnesium chloride to dibenzylmagnesium species is carefully controlled to reduce impurities and improve reagent stability.
Comparative Data Table: Solvent Effects on Benzylmagnesium Halide Preparation
| Parameter | THF | 2-Methyltetrahydrofuran (2-MeTHF) |
|---|---|---|
| Water miscibility | High | Low |
| Stability to mineral acids | Moderate | High |
| Concentration of Grignard reagent | Moderate (~0.1-0.2 M) | Higher (up to 0.25 M or more) |
| By-product formation | More diaryl compounds | Reduced diaryl compounds |
| Magnesium form required | Powder preferred | Magnesium chips sufficient |
| Reaction temperature range | Typically low (-10 to 40 °C) | Wider range (-10 to 100 °C) |
| Environmental impact | Petroleum-derived | Renewable resource-derived |
Research Results and Supporting Studies
- Patent literature emphasizes the advantage of 2-MeTHF as a solvent for benzylmagnesium halide preparations, including 2-chlorobenzyl derivatives, due to enhanced stability and simplified work-up.
- Experimental procedures from industrial scale-up reports confirm that magnesium chips in 2-MeTHF under nitrogen atmosphere yield high-purity Grignard reagents at 0.25 M concentration with minimal side reactions.
- Academic studies on related benzylmagnesium reagents demonstrate that controlled addition rates and temperature management are critical to suppress by-product formation and maintain reagent efficacy.
Summary of Preparation Protocol
| Step | Description | Conditions/Notes |
|---|---|---|
| 1. Reactor preparation | Flush with nitrogen, dry system | Ensure <100 ppm water in solvent |
| 2. Magnesium addition | Add magnesium chips to 2-MeTHF | Use activated chips |
| 3. Initiation | Add small amount of methyl bromide to start reaction | Initiates Mg insertion |
| 4. Aryl halide addition | Slowly add 2-chloro-4,5-(methylenedioxy)benzyl chloride | Maintain 0–40 °C, slow addition |
| 5. Stirring and reaction | Stir for 1–2 hours until reaction completion | Monitor by titration or quenching tests |
| 6. Filtration | Remove insoluble MgCl2 salts | Obtain clear solution |
| 7. Concentration adjustment | Dilute or concentrate to 0.25 M in 2-MeTHF | Store under inert atmosphere |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,5-(methylenedioxy)benzylmagnesium chloride primarily undergoes nucleophilic addition reactions, where it adds to electrophilic carbon atoms in carbonyl compounds, such as aldehydes and ketones. It can also participate in substitution reactions, where it replaces a leaving group in a molecule.
Common Reagents and Conditions
Nucleophilic Addition: This reaction typically involves the Grignard reagent and a carbonyl compound (e.g., aldehyde or ketone) in an anhydrous solvent, such as 2-MeTHF. The reaction is usually carried out at low temperatures to control the reactivity.
Substitution Reactions: These reactions often involve the Grignard reagent and an alkyl halide or similar compound. The reaction conditions include an inert atmosphere and an anhydrous solvent.
Major Products
Nucleophilic Addition: The major products are secondary or tertiary alcohols, depending on the carbonyl compound used.
Substitution Reactions: The major products are typically new carbon-carbon bonds, resulting in more complex organic molecules.
Scientific Research Applications
2-Chloro-4,5-(methylenedioxy)benzylmagnesium chloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biological molecules, such as peptides and nucleotides, to study their functions.
Medicine: It serves as an intermediate in the synthesis of various drugs, particularly those targeting the central nervous system.
Industry: It is used in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4,5-(methylenedioxy)benzylmagnesium chloride involves the formation of a carbon-magnesium bond, which is highly nucleophilic. This nucleophilic center can attack electrophilic carbon atoms in other molecules, leading to the formation of new carbon-carbon bonds. The molecular targets are typically carbonyl compounds, and the pathways involved include nucleophilic addition and substitution reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Solvent Performance and Environmental Profile
A key differentiator of 2-Chloro-4,5-(methylenedioxy)benzylmagnesium chloride is its use of 2-MeTHF. Table 1 compares solvent properties of 2-MeTHF with THF, cyclopentylmethyl ether (CPME), and other alternatives:
2-MeTHF outperforms THF in stability, safety, and environmental impact, aligning with green chemistry principles. Its immiscibility with water simplifies product isolation, reducing purification steps .
Grignard Reagent Comparisons
Table 2 contrasts 2-Chloro-4,5-(methylenedioxy)benzylmagnesium chloride with structurally related Grignard reagents:
While 2-Methylallylmagnesium chloride achieves higher concentrations (0.5 M), its dual availability in THF and 2-MeTHF highlights a transitional trend toward greener solvents . The lower concentration of the target compound (0.25 M) may reflect optimized stability in 2-MeTHF, though it could require larger volumes for stoichiometric reactions.
Toxicity and Handling
This contrasts with THF, which necessitates rigorous handling due to peroxide risks. The target compound’s formulation in 2-MeTHF thus enhances workplace safety and reduces long-term environmental liability.
Biological Activity
2-Chloro-4,5-(methylenedioxy)benzylmagnesium chloride is a Grignard reagent that has garnered attention for its potential biological activities. This article explores its biological activity through various studies, highlighting its mechanisms, efficacy, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a chlorinated benzyl moiety with methylenedioxy substitution, which may influence its interaction with biological targets. The presence of the Grignard reagent suggests high reactivity, particularly in nucleophilic addition reactions.
Biological Activity Overview
Research indicates that compounds similar to 2-chloro-4,5-(methylenedioxy)benzylmagnesium chloride exhibit various biological activities, including inhibition of enzymes and potential anti-cancer properties. The following sections summarize key findings from relevant studies.
Enzyme Inhibition
-
Tyrosinase Inhibition :
- Compounds with similar structures have shown strong inhibitory activity against mushroom tyrosinase. For instance, derivatives like 2b and 2f exhibited IC50 values of 0.47 µM and demonstrated significant reductions in melanin production in melanoma cells .
- The methylenedioxy group in the structure enhances binding affinity to the active site of tyrosinase, suggesting that 2-chloro-4,5-(methylenedioxy)benzylmagnesium chloride could have comparable effects.
-
SARS-CoV Protease Inhibition :
- A series of compounds that include similar benzyl structures have been evaluated for their inhibitory potency against the papain-like protease (PLpro) from SARS-CoV. Some derivatives achieved nanomolar potency .
- The presence of halogen substituents and methylenedioxy groups was noted to influence binding interactions and overall inhibitory activity.
Case Study 1: Antimicrobial Activity
A study on related compounds highlighted their antimicrobial properties against various bacterial strains. Compounds were screened for activity against gram-positive and gram-negative bacteria, revealing promising results for certain benzyl derivatives .
Case Study 2: Cytotoxic Effects
In another investigation, the cytotoxic effects of structurally similar compounds were assessed using murine B16F10 melanoma cells. Concentration-dependent reductions in cell viability were observed at various concentrations (0-25 µM), indicating potential therapeutic applications in oncology .
Data Tables
Discussion
The biological activity of 2-chloro-4,5-(methylenedioxy)benzylmagnesium chloride appears promising based on its structural analogs. The methylenedioxy substitution enhances interactions with target enzymes like tyrosinase and PLpro, potentially leading to significant therapeutic effects.
Further studies are required to elucidate the precise mechanisms by which this compound exerts its biological effects and to determine its safety profile in vivo.
Q & A
Q. How should 2-Chloro-4,5-(methylenedioxy)benzylmagnesium chloride in 2-MeTHF be handled to ensure stability and safety in laboratory settings?
- Methodological Answer : This Grignard reagent is highly moisture- and oxygen-sensitive. Use inert atmosphere techniques (e.g., Schlenk line or glovebox) for transfers. Store at 0–6°C in sealed containers under argon . Wear protective gear (gloves, goggles, lab coat) and avoid skin contact. Waste must be quenched with isopropanol or ethanol under controlled conditions before disposal .
Q. Why is 2-MeTHF chosen as the solvent for this Grignard reagent instead of traditional THF?
- Methodological Answer : 2-MeTHF offers advantages over THF, including higher boiling point (80°C vs. 66°C for THF), reduced peroxide formation, and improved sustainability (derived from renewable resources). It also enhances reaction efficiency in some cases due to better solubility of organometallic intermediates .
Q. What are the typical synthetic routes to prepare 2-Chloro-4,5-(methylenedioxy)benzylmagnesium chloride?
- Methodological Answer : The precursor, 2-Chloro-4,5-(methylenedioxy)benzyl chloride, is synthesized via chlorination of the corresponding benzaldehyde derivative using reagents like SOCl₂. The Grignard reagent is then formed by reacting the benzyl chloride with magnesium turnings in anhydrous 2-MeTHF under argon. Reaction progress is monitored by gas evolution and exothermicity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for nucleophilic additions using this Grignard reagent?
- Methodological Answer : Key parameters include:
- Temperature : Maintain between –20°C and 0°C to balance reactivity and side reactions.
- Solvent Purity : Ensure 2-MeTHF is rigorously dried (e.g., over molecular sieves) to prevent decomposition.
- Stoichiometry : Use a 1.1–1.3 molar excess of Grignard reagent to compensate for potential deactivation.
Monitor reactions via in-situ techniques like FTIR or NMR to track intermediate formation .
Q. What analytical methods are recommended to assess the purity and concentration of this Grignard reagent?
- Methodological Answer :
- Titration : Use a standardized HCl solution with phenolphthalein to determine active magnesium content.
- GC-MS/HPLC : Analyze aliquots after quenching with D₂O or deuterated alcohol to identify organic byproducts.
- Karl Fischer Titration : Measure residual moisture in the 2-MeTHF solution (target <50 ppm) .
Q. How can researchers resolve contradictions in reactivity data when using this reagent in cross-coupling reactions?
- Methodological Answer : Contradictions often arise from solvent effects or trace impurities. For example:
- If low yields occur, test for residual moisture via NMR (e.g., δ 1.6 ppm for H₂O in 2-MeTHF).
- Compare reactivity in 2-MeTHF vs. THF to identify solvent-specific side reactions.
Use control experiments with pre-quenched reagent to distinguish between inherent reagent instability and substrate incompatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
